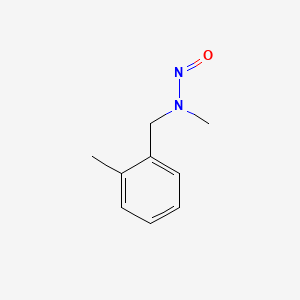
苄肼二盐酸盐
描述
Benzylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a benzyl group. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
科学研究应用
Benzylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Benzylhydrazine dihydrochloride is used in the production of agrochemicals and dyestuffs
准备方法
Synthetic Routes and Reaction Conditions: Benzylhydrazine dihydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of benzylhydrazine dihydrochloride involves the use of large-scale reactors where benzyl chloride and hydrazine hydrate are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Types of Reactions:
Oxidation: Benzylhydrazine dihydrochloride can undergo oxidation reactions to form benzylidene derivatives.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Benzylidene derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted hydrazine derivatives
作用机制
The mechanism of action of benzylhydrazine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s hydrazine moiety is crucial for its reactivity and ability to form these complexes .
相似化合物的比较
Phenylhydrazine: Similar to benzylhydrazine dihydrochloride but with a phenyl group instead of a benzyl group.
Benzhydrazide: Contains a hydrazide group instead of a hydrazine moiety.
N,N-Dimethyl-p-phenylenediamine dihydrochloride: Contains a dimethylated hydrazine moiety.
Uniqueness: Benzylhydrazine dihydrochloride is unique due to its benzyl substitution, which imparts specific reactivity and properties that are distinct from other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
benzylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-96-1, 1073-62-7 | |
| Record name | Benzylhydrazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylhydrazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a method for synthesizing a specific pyrazole derivative using Benzylhydrazine Dihydrochloride?
A: While not directly used in the synthesis, a study [] describes the regioselective synthesis of 1,3,5-trisubstituted pyrazoles using various monosubstituted hydrazones and nitroolefins. Although this specific research doesn't utilize Benzylhydrazine Dihydrochloride, it's conceivable that it could be used as the hydrazine source to react with a suitable nitroolefin, leading to a different pyrazole derivative. Further experimentation would be needed to confirm the reaction outcome and optimize the conditions for this specific application.
Q2: Does Benzylhydrazine Dihydrochloride impact neurotransmitter activity?
A: While not directly investigating Benzylhydrazine Dihydrochloride, research [] found that long-term treatment with anabolic androgenic steroids increased dopaminergic and 5-hydroxytryptaminergic activities in male rat brains. This information is not directly relevant to understanding the effects of Benzylhydrazine Dihydrochloride on neurotransmitter activity. Dedicated studies focusing on Benzylhydrazine Dihydrochloride would be needed to explore its potential influence on neurotransmitter systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(7-Amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentitol](/img/structure/B1207621.png)


![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)
![2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B1207628.png)






